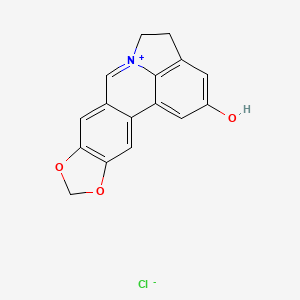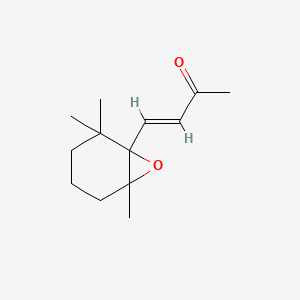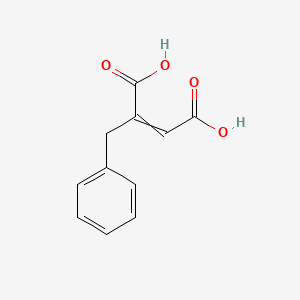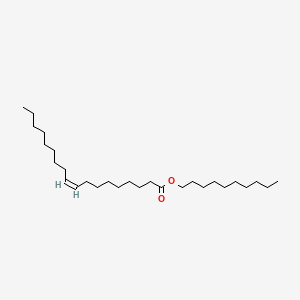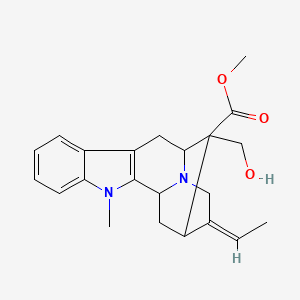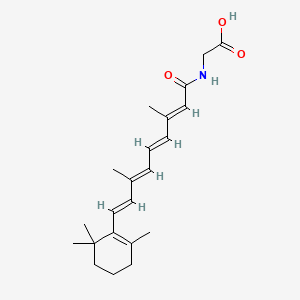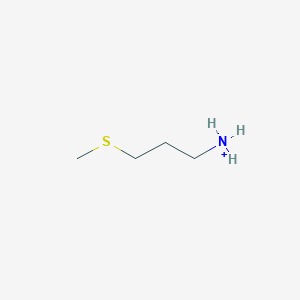
3-Methylthiopropylaminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methylthiopropylaminium is conjugate acid of 3-methylthiopropylamine; major species at pH 7.3. It is a conjugate acid of a 3-methylthiopropylamine.
Applications De Recherche Scientifique
Metabolism Studies
3-Methylthiopropionate, closely related to 3-Methylthiopropylaminium, has been studied for its metabolic pathways. Research shows that it acts as an intermediate in the transaminative pathway of methionine catabolism. The metabolism of this compound in rat liver homogenates leads to the formation of toxic compounds such as methanethiol and hydrogen sulfide, offering insights into the toxicity of methionine (Steele & Benevenga, 1979).
Autophagic/Lysosomal Protein Degradation
3-Methyladenine, a variant of 3-Methylthiopropylaminium, has been identified as a specific inhibitor of autophagic/lysosomal protein degradation in isolated rat hepatocytes. This research could be significant for understanding cellular degradation processes (Seglen & Gordon, 1982).
Fumigant Pesticide Degradation
The degradation of fumigant pesticides, including compounds similar to 3-Methylthiopropylaminium, has been extensively studied. Research indicates that soil degradation of certain pesticides, like methyl isothiocyanate, occurs through both chemical and biological mechanisms. These studies are crucial for understanding the environmental impact of agricultural fumigants (Dungan & Yates, 2003).
Polymerization and Conductivity Studies
The electrochemical polymerization of compounds like 3-methylthiophene, a variant of 3-Methylthiopropylaminium, has been explored for potential applications in conductivity. These studies offer insights into the electrical properties and applications of such polymers (Sato, Tanaka, & Kaeriyama, 1986).
Biosynthesis of Volatile Sulfur Compounds
Research into the biosynthesis of volatile sulfur compounds, including 3-(Methylthio)-1-propanol, which is structurally related to 3-Methylthiopropylaminium, has been conducted. This is significant for enhancing the flavor features of fermented foods, illustrating the applicability of such compounds in food science (Du et al., 2021).
Propriétés
Nom du produit |
3-Methylthiopropylaminium |
|---|---|
Formule moléculaire |
C4H12NS+ |
Poids moléculaire |
106.21 g/mol |
Nom IUPAC |
3-methylsulfanylpropylazanium |
InChI |
InChI=1S/C4H11NS/c1-6-4-2-3-5/h2-5H2,1H3/p+1 |
Clé InChI |
KKYSBGWCYXYOHA-UHFFFAOYSA-O |
SMILES canonique |
CSCCC[NH3+] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-methyl-3-(prop-2-enylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B1235285.png)
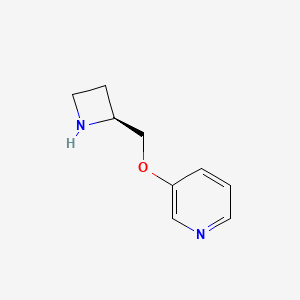
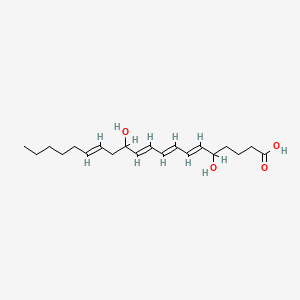
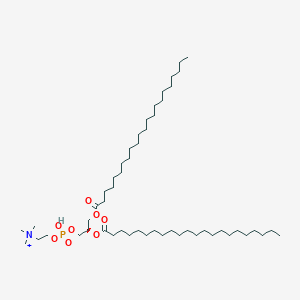

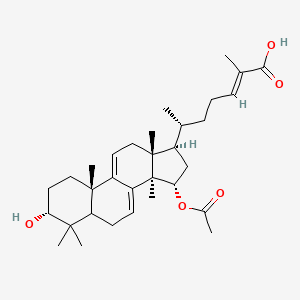
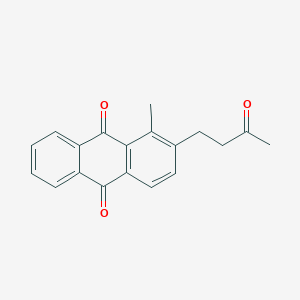
![2-(4-chlorophenyl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide](/img/structure/B1235299.png)
